Azindoyle
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Overview
Description
Azindoyle is a heterocyclic compound that belongs to the class of azoles, which are five-membered aromatic rings containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Azindoyle can be synthesized through several synthetic routes. One common method involves the cyclization of pyridine and pyrrole building blocks . This process typically requires the use of catalysts and specific reaction conditions to achieve the desired product. For example, the use of palladium-catalyzed intramolecular Heck reactions has been reported to be effective in synthesizing this compound derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound compounds often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of novel synthetic strategies has allowed for the production of diversely substituted this compound derivatives, which are of significant interest in drug discovery and other applications .
Chemical Reactions Analysis
Types of Reactions
Azindoyle undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and catalytic hydrogenation.
Nucleophiles: Such as azide ions and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced this compound derivatives. Substitution reactions can result in a variety of substituted this compound compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of azindoyle compounds involves their interaction with specific molecular targets and pathways. For example, this compound derivatives have been shown to inhibit protein kinases, which are enzymes involved in cell signaling and regulation . The binding of this compound to these targets can disrupt their normal function, leading to therapeutic effects. Additionally, this compound compounds can modulate various biological processes, such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Azindoyle can be compared with other similar compounds, such as indole and azaindole. While all these compounds share a similar heterocyclic structure, this compound is unique due to its specific nitrogen atom arrangement and reactivity. Some similar compounds include:
Indole: A heterocyclic compound with a benzene ring fused to a pyrrole ring.
Azaindole: A compound with a pyridine ring fused to a pyrrole ring.
This compound’s unique properties make it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds.
Biological Activity
Azindoyle, a compound derived from aziridine phosphines, has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the current understanding of this compound's biological activity, including its anticancer properties, cytotoxicity, and antibacterial effects.
Chemical Structure and Synthesis
This compound is characterized by its aziridine ring structure with various substituents that influence its biological activity. The synthesis of this compound derivatives often involves the incorporation of phosphine moieties, which have been shown to enhance biological efficacy. Notably, compounds with branched aliphatic substituents exhibit higher activity compared to their linear counterparts, emphasizing the importance of molecular configuration in biological interactions .
In Vitro Studies
Recent studies have evaluated the anticancer activity of this compound derivatives using various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess cell viability in human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. The results indicated significant inhibition of cell viability with half-maximal inhibitory concentration (IC50) values comparable to well-established chemotherapeutic agents like cisplatin.
Compound | IC50 (HeLa) | IC50 (Ishikawa) |
---|---|---|
This compound 5 | 6.4 µM | 4.6 µM |
This compound 7 | 7.1 µM | 10.5 µM |
Cisplatin | ~5 µM | ~5 µM |
The data suggest that this compound derivatives not only inhibit cancer cell proliferation but also induce apoptosis, as evidenced by an increase in sub-G1 phase cells during cell cycle analysis .
The mechanism underlying the anticancer activity of this compound involves disruption of the cell cycle, particularly causing arrest in the S phase of replication. This was confirmed through DNA content analysis, showing a marked decrease in cells transitioning from G1 to S phase and an increase in apoptotic markers .
Cytotoxicity Assessment
While exploring the cytotoxic effects of this compound derivatives, researchers have noted varying degrees of toxicity across different cell lines. For instance, compounds were tested against non-cancerous murine fibroblasts (L929) alongside cancerous cell lines:
Cell Line | IC50 (this compound 5) | IC50 (this compound 7) |
---|---|---|
L929 | >100 µM | >100 µM |
HeLa | 6.4 µM | 7.1 µM |
Ishikawa | 4.6 µM | 10.5 µM |
These findings indicate that while this compound exhibits promising anticancer properties, it maintains a relatively high selectivity towards cancer cells over normal cells .
Case Studies and Research Findings
Several case studies have illustrated the potential applications of this compound in drug development:
- Case Study 1 : A study on aziridine phosphines demonstrated their effectiveness against drug-resistant cancer cell lines, suggesting that modifications to the aziridine structure can overcome resistance mechanisms .
- Case Study 2 : Research on azido disaccharide analogues revealed enhanced cytotoxicity against drug-resistant leukemia cells when combined with traditional chemotherapeutics, indicating that structural modifications can significantly improve drug efficacy .
Properties
CAS No. |
28593-34-2 |
---|---|
Molecular Formula |
C11H12N4O3 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
methyl N-[1-(methylcarbamoyl)benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C11H12N4O3/c1-12-10(16)15-8-6-4-3-5-7(8)13-9(15)14-11(17)18-2/h3-6H,1-2H3,(H,12,16)(H,13,14,17) |
InChI Key |
AZMLVYPSILJVDA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC |
Origin of Product |
United States |
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